Welcome to the BenchChem Online Store!
molecular formula C7H9ClN2 B2946004 6-Chloro-N1-methylbenzene-1,2-diamine CAS No. 102074-47-5

6-Chloro-N1-methylbenzene-1,2-diamine

Cat. No. B2946004
M. Wt: 156.61
InChI Key: VDDRAMKPNRSSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883826B2

Procedure details

2-Chloro-N-methyl-6-nitrobenzenamine (1.5 g, 8.0 mmol) was dissolved in a mixture of EtOH (15 mL) and H2O (15 ml). Iron powder (2.2 g, 40 mmol) was added followed by Acetic acid (0.55 mL, 9.6 mmol). The reaction was monitored by TLC, after 30 min, the reaction was completed. The reaction mixture was filtered over celite pad and the filtrate was neutralized by saturated NaHCO3 (10 mL). The product was extracted by EtOAc (2*10 mL), the organic layer was washed with brine (10 mL), dried over MgSO4 and concentrated to dryness to afford 920 mg of 6-chloro-N1-methylbenzene-1,2-diamine (Yield: 73%) as dark brown oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[NH:11][CH3:12].C(O)(=O)C>CCO.O.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH:11][CH3:12]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])NC
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite pad
EXTRACTION
Type
EXTRACTION
Details
The product was extracted by EtOAc (2*10 mL)
WASH
Type
WASH
Details
the organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC=C(C1NC)N
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.